molecular formula C9H10N2S B11912779 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine CAS No. 1378814-14-2

1-(Thieno[2,3-b]pyridin-5-yl)ethanamine

Cat. No.: B11912779
CAS No.: 1378814-14-2
M. Wt: 178.26 g/mol
InChI Key: PHVIIZNLJOVGMX-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems Research

Fused heterocyclic systems are a cornerstone of modern organic chemistry and medicinal chemistry. Their rigid, three-dimensional structures provide a unique framework for interacting with biological macromolecules, making them privileged scaffolds in drug discovery. The fusion of a thiophene (B33073) ring and a pyridine (B92270) ring to form the thieno[2,3-b]pyridine (B153569) system creates a molecule with a distinct electronic and steric profile. The incorporation of an ethanamine substituent at the 5-position introduces a chiral center and a basic nitrogen atom, further expanding the potential for diverse chemical interactions and biological activities. Research in this area is driven by the quest to understand how these structural features influence the molecule's properties and to explore its potential in various applications.

Fundamental Significance of the Thieno[2,3-b]pyridine Scaffold in Chemical Biology

The thieno[2,3-b]pyridine scaffold is of fundamental importance in chemical biology due to its versatile biological activities. researchgate.net This bicyclic heterocyclic system is a key component in a variety of compounds that have demonstrated a broad spectrum of pharmacological effects. researchgate.net Research has shown that derivatives of this scaffold exhibit properties such as anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic activities. researchgate.netresearchgate.net

The thieno[2,3-b]pyridine core can be considered a bioisostere of purine, a fundamental component of DNA and RNA, which may contribute to its ability to interact with various biological targets. nih.gov Its structure allows for modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. For instance, the introduction of different substituents can influence the compound's solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for its pharmacokinetic and pharmacodynamic profile. researchgate.net

The multi-targeting nature of thieno[2,3-b]pyridine derivatives is a significant aspect of their importance. nih.gov They have been found to modulate the activity of several biological targets related to tumorigenesis, including phospholipase C delta 1/3 (PLCδ1/3), copper-trafficking antioxidant 1 (ATOX1), tyrosyl DNA phosphodiesterase 1 (TDP1), the colchicine (B1669291) binding site in tubulin, and the adenosine (B11128) A2A receptor (A2AAR). nih.gov This polypharmacology makes them attractive candidates for the development of treatments for complex diseases like cancer. nih.gov

Historical Trajectory and Contemporary Research Trends in Ethanamine-Substituted Thienopyridines

The exploration of thieno[2,3-b]pyridine derivatives has evolved over time, with early research focusing on their synthesis and basic characterization. The initial interest in these compounds was often driven by their structural relationship to other biologically active heterocycles. Over the years, advancements in synthetic methodologies have allowed for the creation of a diverse library of thieno[2,3-b]pyridine derivatives with various substituents.

A significant trend in contemporary research is the focused design and synthesis of these compounds as inhibitors of specific enzymes or as modulators of particular signaling pathways. For example, researchers have synthesized and evaluated thieno[2,3-b]pyridines as inhibitors of Pim-1 kinase, a protein implicated in cancer. nih.gov Another area of active investigation is their potential as chemosensitizers to enhance the efficacy of existing anticancer drugs. nih.gov Studies have shown that certain thieno[2,3-b]pyridines can sensitize cancer cells to topoisomerase I inhibitors like topotecan. nih.gov

The synthesis of these compounds often involves multi-step reaction sequences. A common approach involves the reaction of 2-chloronicotinonitrile with methyl thioglycolate to produce a key intermediate, which can then be further modified. ut.ac.ir For instance, hydrazinolysis of the resulting ester can yield a carbohydrazide, which serves as a versatile precursor for the synthesis of various derivatives. ut.ac.ir Other synthetic strategies include the Thorpe-Ziegler cyclization of 2-thioalkylpyridines to form the 3-aminothieno[2,3-b]pyridine core. researchgate.net

Retrosynthetic Analysis of the Thieno[2,3-b]pyridine Core Structure

The thieno[2,3-b]pyridine bicycle is a privileged heterocyclic motif found in numerous biologically active compounds. nih.gov Its synthesis can be approached by two main retrosynthetic disconnections, which involve forming either the thiophene or the pyridine ring in the final cyclization step. These strategies dictate the choice of starting materials and reaction conditions.

Strategies Involving Thiophene Ring Cyclization onto Pyridine Derivatives

One of the most prevalent strategies for constructing the thieno[2,3-b]pyridine system involves the annulation of a thiophene ring onto a pre-existing, suitably functionalized pyridine core. This approach typically begins with substituted pyridine-2(1H)-thiones or 2-halopyridines.

A cornerstone of this methodology is the Gewald reaction and its variations. umich.eduresearchgate.nettubitak.gov.tr In a common pathway, a 3-cyano-pyridine-2(1H)-thione is used as the pyridine precursor. This starting material undergoes S-alkylation with an α-halo ketone, ester, or nitrile, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization to yield a 3-aminothieno[2,3-b]pyridine derivative. A variety of bases and solvent systems can be employed, including potassium hydroxide in ethanol, sodium ethoxide, or potassium carbonate in DMF, to facilitate the cyclization. researchgate.net

Alternatively, 2-chloro-3-cyanopyridines can serve as the starting point. These compounds react with α-mercapto ketones or esters under basic conditions to form an intermediate sulfide, which subsequently cyclizes to form the thiophene ring. This method provides a versatile entry to a wide range of substituted thieno[2,3-b]pyridines. researchgate.net

Table 1: Examples of Thiophene Ring Cyclization Strategies

Starting Pyridine Derivative Reagent(s) Key Reaction Type Reference
3-Cyano-4,6-dimethyl-2(1H)-pyridinethione Ethyl bromoacetate, Base S-alkylation, Thorpe-Ziegler Cyclization researchgate.net
2-Chloro-3-cyanopyridine Thioglycolic acid derivatives, Base Nucleophilic Substitution, Cyclization researchgate.net

Strategies Involving Pyridine Ring Cyclization onto Thiophene Derivatives

The complementary approach involves the construction of the pyridine ring onto a thiophene precursor. The Friedländer annulation is a classic and effective method for this transformation. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminothiophene-3-carbaldehyde (B3190230) or a 2-aminothiophene-3-ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile).

The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol or Knoevenagel condensation, followed by cyclization and dehydration to form the fused pyridine ring. wikipedia.org This strategy allows for significant diversity in the substitution pattern of the resulting pyridine ring, depending on the choice of the α-methylene component. For the synthesis of the target compound, a 2-amino-3-acylthiophene would react with a compound like ethyl acetoacetate or acetylacetone to build the pyridine portion of the scaffold.

Table 2: Examples of Pyridine Ring Cyclization Strategies

Starting Thiophene Derivative Reagent(s) Key Reaction Type Reference
2-Amino-3-benzoylthiophene Acetophenone, Base Friedländer Annulation nih.govorganic-chemistry.org
2-Aminothiophene-3-carbonitrile β-Ketoesters, Acid/Base Friedländer-type Synthesis researchgate.netresearchgate.net

Amination and Alkylation Approaches for Ethanamine Moiety Introduction at the C5-Position

Once the thieno[2,3-b]pyridine core is assembled, the next critical step is the installation of the 1-ethanamine group at the C5 position. This is typically achieved by first introducing a two-carbon electrophilic handle, such as an acetyl group, which can then be converted to the desired amine.

Stereoselective Introduction of the Ethanamine Group

The 1-(thieno[2,3-b]pyridin-5-yl)ethanamine molecule contains a chiral center at the carbon bearing the amino group. The stereoselective synthesis of such chiral amines is of paramount importance for pharmaceutical applications. nih.gov Several established methodologies can be applied to achieve high enantioselectivity.

One powerful method is the asymmetric reductive amination of a precursor ketone, 5-acetylthieno[2,3-b]pyridine. acs.orgnih.gov This one-pot reaction utilizes a chiral catalyst, typically based on transition metals like ruthenium, rhodium, or iridium, with a chiral ligand (e.g., BINAP derivatives). acs.orgacs.org In the presence of an ammonia (B1221849) source (like an ammonium salt) and a reducing agent (often hydrogen gas), the ketone is converted directly into the chiral primary amine with high enantiomeric excess. acs.orgacs.org

Another common strategy involves the use of a chiral auxiliary . The precursor ketone can be condensed with a chiral amine, such as tert-butanesulfinamide, to form a chiral sulfinylimine. yale.edu Subsequent diastereoselective reduction of this imine with a standard reducing agent (e.g., sodium borohydride) establishes the stereocenter. The chiral auxiliary can then be cleaved under acidic conditions to furnish the enantiomerically enriched primary amine. yale.eduacs.org

Derivatization from Precursor Thieno[2,3-b]pyridin-5-yl Ketones or Aldehydes

The most direct route to the ethanamine moiety begins with a C5-acetylated thieno[2,3-b]pyridine. This ketone precursor serves as a versatile intermediate for the introduction of the amine functionality through several methods.

The primary method is reductive amination . This process involves the condensation of the 5-acetylthieno[2,3-b]pyridine with an amine source, such as ammonia or hydroxylamine, to form an intermediate imine or oxime, respectively. This intermediate is then reduced in situ or in a separate step to the corresponding primary amine. A variety of reducing agents are effective for this transformation, with their selection depending on the stability of the substrate and the intermediate.

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Conditions Notes
Sodium Cyanoborohydride NaBH₃CN Mildly acidic (pH 4-6), Methanol Selective for imines over ketones. acs.orgacs.org
Sodium Triacetoxyborohydride (B8407120) NaBH(OAc)₃ Acetic Acid, Dichloroethane Mild and effective; does not require pH control.
Catalytic Hydrogenation H₂/Pd, Pt, or Ni H₂ gas, Catalyst, various solvents Can be used for direct and indirect methods. mdpi.com

This two-step sequence of imine/oxime formation followed by reduction is a robust and widely used method for preparing primary amines from ketones.

Cascade and Multi-Component Reaction Sequences in Thienopyridine Amine Synthesis

Modern synthetic chemistry increasingly favors cascade and multi-component reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. ekb.eg The synthesis of the thieno[2,3-b]pyridine scaffold is well-suited to these approaches.

For instance, the Gewald reaction itself can be performed as a three-component reaction. A ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur can be reacted together in the presence of a base (such as morpholine or triethylamine) to directly form a 2-aminothiophene derivative. umich.edusrce.hr If a cyclic ketone is used as a starting material, this can directly lead to the formation of a tetrahydrobenzo[b]thiophene, a common precursor for more complex thienopyridine systems. researchgate.net

By designing a sequence where the product of an initial multi-component reaction is primed for a subsequent intramolecular cyclization, a cascade process can be established. For example, a one-pot synthesis could involve the formation of a substituted 2-mercaptopyridine-3-carbonitrile intermediate, which is then alkylated and cyclized in the same reaction vessel to afford the final 3-aminothieno[2,3-b]pyridine product without the isolation of intermediates. researchgate.net Such strategies streamline the synthesis, reduce waste, and can significantly shorten the path to complex molecules like the derivatives of this compound.

An exploration of the synthetic pathways leading to the formation of this compound and its related analogues reveals a blend of classical and contemporary organic chemistry methodologies. These approaches range from traditional cyclization and functionalization reactions to modern green chemistry and biocatalytic strategies, each offering distinct advantages in the construction of this pharmaceutically relevant scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378814-14-2

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-thieno[2,3-b]pyridin-5-ylethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3

InChI Key

PHVIIZNLJOVGMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=CS2)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Thieno 2,3 B Pyridin 5 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment and Purity Assessment

The ¹H and ¹³C NMR spectra of 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the heteroatoms and the ethanamine substituent.

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the thieno[2,3-b]pyridine (B153569) core, as well as for the methine and methyl protons of the ethanamine side chain. The integration of these signals would confirm the number of protons in each environment, serving as a primary assessment of sample purity.

The ¹³C NMR spectrum will display resonances for each carbon atom in the thieno[2,3-b]pyridine rings and the ethanamine substituent. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon to its position in the molecule.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.4 - 7.6d~5.0
H-37.2 - 7.4d~5.0
H-48.0 - 8.2d~8.5
H-67.5 - 7.7d~8.5
CH (ethanamine)4.0 - 4.3q~6.8
CH₃ (ethanamine)1.4 - 1.6d~6.8
NH₂1.5 - 2.5br s-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2122 - 125
C-3128 - 131
C-3a130 - 133
C-4115 - 118
C-5150 - 153
C-6135 - 138
C-7a160 - 163
CH (ethanamine)50 - 55
CH₃ (ethanamine)23 - 26

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H-2 and H-3 in the thiophene (B33073) ring, and between H-4 and H-6 in the pyridine (B92270) ring. Additionally, a strong correlation would be observed between the methine (CH) and methyl (CH₃) protons of the ethanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-2, C-3, C-4, C-6, and the carbons of the ethanamine group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Expected key correlations would include:

H-2 and H-3 with C-3a and C-7a

H-4 with C-3a, C-5, and C-6

H-6 with C-4, C-5, and C-7a

The ethanamine protons with C-5 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY would show correlations between protons that are close in space, which can help to confirm the connectivity and provide insights into the preferred conformation of the ethanamine side chain relative to the aromatic ring system. For instance, correlations might be observed between the ethanamine methine proton and H-4 and/or H-6.

Variable Temperature NMR Studies for Conformational Dynamics and Rotameric Equilibria

The ethanamine side chain of this compound can rotate around the C5-C(ethanamine) bond. This rotation may be hindered, leading to the existence of different rotational isomers (rotamers) that could interconvert at a rate comparable to the NMR timescale. Variable temperature (VT) NMR studies would be instrumental in investigating these conformational dynamics. At low temperatures, the rotation might be slow enough to observe separate signals for the different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier to rotation.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

Predicted FT-IR Data for this compound

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchingPrimary amine (NH₂)
3100 - 3000C-H stretchingAromatic C-H
2980 - 2850C-H stretchingAliphatic C-H (CH, CH₃)
1650 - 1580C=C and C=N stretchingThieno[2,3-b]pyridine ring
1600 - 1450N-H bendingPrimary amine (NH₂)
1450 - 1350C-H bendingAliphatic C-H (CH, CH₃)
1250 - 1000C-N stretchingAmine
850 - 700C-S stretchingThiophene ring

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by bands arising from the vibrations of the aromatic thieno[2,3-b]pyridine core. The symmetric stretching vibrations of the C=C bonds in the aromatic rings are expected to produce strong Raman signals. This technique would provide a unique molecular fingerprint that could be used for identification and to study any potential intermolecular interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the exact mass can be calculated based on its chemical formula, C9H10N2S. This calculated value serves as a benchmark for experimental HRMS analysis, typically performed using techniques like electrospray ionization (ESI) or chemical ionization (CI). mdpi.com

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (Da)
[M+H]⁺[C9H11N2S]⁺179.0638
[M+Na]⁺[C9H10N2NaS]⁺201.0457
[M-H]⁻[C9H9N2S]⁻177.0492

Note: The data in this table is theoretical and serves as a reference for experimental verification.

The fragmentation pattern in mass spectrometry offers a "fingerprint" of a molecule's structure. For this compound, the fragmentation is expected to be influenced by the ethylamine (B1201723) substituent on the thieno[2,3-b]pyridine core. A primary fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). nist.gov In this case, the loss of a methyl radical (•CH3) from the molecular ion would result in a stable iminium cation. Further fragmentation of the heterocyclic ring system would also be anticipated.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

Fragment Ion (m/z)Proposed Structure/Fragment Lost
178Molecular ion [M]⁺
163[M - CH3]⁺, resulting from α-cleavage of the ethylamine side chain.
135[Thieno[2,3-b]pyridine]⁺, loss of the entire ethylamine side chain.

Note: This table presents predicted fragmentation patterns based on the chemical structure and known fragmentation behaviors of similar compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides insights into the electronic transitions and de-excitation pathways within a molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic thieno[2,3-b]pyridine core. The position and intensity of these bands are influenced by the electronic nature of the substituents. Aromatic imines and their compositions with other molecules have been studied for their absorption properties, with transitions observed in the UV and visible regions. nih.govresearchgate.net For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm.

Table 3: Anticipated UV-Vis Absorption Data for this compound

SolventAnticipated λmax (nm)Type of Transition
Methanol/Ethanol~260-280π-π
Methanol/Ethanol~300-320n-π

Note: The data in this table are estimations based on the analysis of similar heterocyclic systems and serve as a guide for experimental measurement.

Thieno[3,2-b]pyridin-5(4H)-one derivatives, which are structurally related to the target compound, have been shown to exhibit fluorescence, with the emission properties being dependent on the position of aryl substituents. rsc.org This suggests that this compound may also possess luminescent properties. The emission wavelength and quantum yield would be characteristic of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.

Table 4: Hypothetical Photoluminescence Emission Data for this compound

SolventExcitation Wavelength (nm)Emission Wavelength (nm)
Methanol/Ethanol~270> 350

Note: This table presents a hypothetical emission profile, as experimental data for this specific compound is not currently available in the literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, studies on related thieno[2,3-b]pyridine derivatives suggest that the fused ring system is largely planar. mdpi.com Molecular modeling studies of similar compounds have been used to understand their conformation and interaction with biological targets. nih.gov A full crystallographic analysis would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing.

Table 5: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic (Common for similar organic molecules)
Space GroupP2₁/c or Pca2₁ (Examples from related structures)
Key FeaturesPlanar thieno[2,3-b]pyridine core, potential for intermolecular hydrogen bonding via the amine group.

Note: The crystallographic parameters are predictions based on common observations for related heterocyclic compounds and await experimental confirmation.

Computational Chemistry and Molecular Modeling Investigations of 1 Thieno 2,3 B Pyridin 5 Yl Ethanamine Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For derivatives of 1-(thieno[2,3-b]pyridin-5-yl)ethanamine, this process involves finding the minimum energy structure of the molecule. The thieno[2,3-b]pyridine (B153569) core is a planar and rigid system. mdpi.comresearchgate.net Therefore, the conformational flexibility of these derivatives primarily arises from the rotation around the single bonds of the ethanamine side chain attached at the C5 position.

Conformational analysis of the ethanamine side chain is crucial to identify the most stable conformers and to understand the molecule's shape and how it might interact with its environment. This is typically achieved by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. The primary dihedral angles of interest would be those defining the orientation of the amino group relative to the pyridine (B92270) ring.

Table 1: Representative Dihedral Angles for Conformational Analysis of a this compound Derivative

Dihedral Angle Description Optimized Value (°)
C4-C5-Cα-N Defines the orientation of the amino group relative to the pyridine ring 60, 180, -60 (for staggered conformations)

Note: The values in this table are representative and would be precisely determined through DFT calculations for specific derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

For thieno[2,3-b]pyridine derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for a Model Thieno[2,3-b]pyridine Derivative

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2

Note: These values are illustrative and would vary based on the specific substituents on the thieno[2,3-b]pyridine core and the level of theory used in the DFT calculations.

DFT calculations can accurately predict various spectroscopic parameters, which can be invaluable for the characterization and identification of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org By comparing the calculated chemical shifts with experimental data, the proposed molecular structure can be validated. Studies have reported the use of DFT to predict the 13C NMR chemical shifts for various substituted thieno[2,3-b]pyridines. researchgate.net

Table 3: Predicted 13C NMR Chemical Shifts for a Representative Thieno[2,3-b]pyridine Core

Atom Predicted Chemical Shift (ppm)
C2 125.4
C3 118.9
C3a 145.2
C4 130.1
C5 115.8
C6 148.3
C7 151.7

Note: These are representative chemical shifts for an unsubstituted thieno[2,3-b]pyridine core. The actual values for this compound derivatives will be influenced by the substituents.

Chemical reactivity descriptors derived from DFT, such as Fukui functions, provide a quantitative measure of the reactivity of different atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. researchgate.net This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attacks.

For the thieno[2,3-b]pyridine ring system, these calculations can pinpoint which carbon or nitrogen atoms are more susceptible to reaction, guiding synthetic efforts to create new derivatives. The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene (B33073) ring, along with the amino group of the ethanamine side chain, are expected to be key reactive centers.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time.

For the ethanamine side chain, MD simulations would illustrate how it moves and rotates in relation to the rigid thieno[2,3-b]pyridine core. This information is particularly valuable for understanding how the molecule might adapt its shape to bind to a biological target, providing a more dynamic picture of its potential interactions. The planarity of the thieno[2,3-b]pyridine core itself is known to contribute to strong intermolecular interactions, which can be further investigated through simulations of multiple molecules. mdpi.comresearchgate.net

Analysis of Protein-Ligand Complex Stability and Interaction Dynamics

A study employing thermal titration molecular dynamics (TTMD) offers a method for the qualitative estimation of protein-ligand complex stability by evaluating the persistence of the native binding mode across a series of simulations at increasing temperatures. nih.gov This approach can effectively distinguish between high-affinity and low-affinity binders for various pharmaceutically relevant targets. nih.gov For thieno[2,3-d]pyrimidine (B153573) derivatives, MD simulations have been used to confirm the stability of ligand binding within the active site of target proteins like VEGFR-2 and EGFR over simulation periods of up to 100 nanoseconds. nih.govnih.gov These simulations reveal that stable complexes are maintained through a network of hydrogen bonds and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are crucial computational techniques in drug design, providing insights into the structural requirements for biological activity and the nature of ligand-target interactions. nih.govnih.gov

Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA) for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, 3D-QSAR studies have been successfully applied to understand their antimicrobial and antifungal activities. nih.gov These models help in predicting the activity of new compounds and guide the synthesis of more potent derivatives. For instance, a 3D-QSAR model for benzimidazole-quinolinone derivatives as iNOS inhibitors demonstrated good predictive ability, highlighting the importance of specific substituent properties for enhanced biological activity. nih.gov

Elucidation of Ligand Binding Modes and Intermolecular Interactions with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and intermolecular interactions. hilarispublisher.com Thieno[2,3-b]pyridine derivatives have been the subject of numerous docking studies to elucidate their interactions with a variety of biological targets.

DNA Gyrase: Docking studies of thieno[2,3-b]pyridine derivatives into the ATP-active site of E. coli DNA gyrase B have been performed to understand their antibacterial mechanism. nih.gov These studies help in correlating the observed potencies with the binding modes and interactions within the active site. nih.gov

p38α MAPK Kinase: Virtual screening and molecular docking have identified docking-groove-targeted inhibitors of p38 MAPK, a key mediator of inflammation. nih.gov

Cholinesterases: Molecular docking simulations have been used to study the interactions between pyridine derivatives and acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. hilarispublisher.com These studies reveal that hydrogen bonds and π-π stacking interactions are important for binding. hilarispublisher.com

Protein Tyrosine Phosphatases: Molecular docking has been employed to screen for novel inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for type II diabetes. nih.gov

Src Kinase: Pharmacophore-based virtual screening and molecular docking have been utilized to identify potential inhibitors of Src kinase, a protein involved in various cancers. nih.gov

Nitric Oxide Synthase (NOS): Docking studies have been conducted on derivatives to investigate their inhibitory activity against inducible nitric oxide synthase (iNOS), a target in cancer therapy. nih.govnih.gov These studies help in understanding the ligand-protein molecular interactions. nih.gov

Potassium Channels and other Kinases: While specific docking studies on this compound with potassium channels were not found, the broader class of thieno[2,3-d]pyrimidines has been investigated as inhibitors of various kinases, including VEGFR-2 and EGFR, through molecular docking. nih.govnih.govmdpi.com

Identification of Key Amino Acid Residues Involved in Ligand Recognition and Binding Affinities

A critical outcome of molecular docking studies is the identification of key amino acid residues in the binding site that are crucial for ligand recognition and affinity. For instance, in the case of Src kinase, docking studies have identified interactions with key residues such as Asp404, Glu310, and Met341. nih.gov Similarly, for iNOS inhibitors, residues like Met368, Trp366, and Glu371 have been identified as important for ligand binding. nih.gov The binding of pyridine derivatives to AChE involves interactions with the hydrophobic pocket of the enzyme. hilarispublisher.com

Biological TargetKey Interacting Amino Acid ResiduesReference
Src KinaseAsp404, Glu310, Met341 nih.gov
Inducible Nitric Oxide Synthase (iNOS)Met368, Trp366, Gly365, Tyr367, Phe363, Pro344, Gln257, Val346, Asn364, Met349, Thr370, Glu371, Tyr485 nih.gov
Acetylcholinesterase (AChE)Residues within the hydrophobic pocket hilarispublisher.com

In Silico Prediction of Physicochemical and Pharmacokinetic-Relevant Properties

Computational methods are also employed to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov

Topological Descriptors and Molecular Descriptors for Structure-Property Relationships

Topological and molecular descriptors are numerical values derived from the chemical structure of a molecule that can be correlated with its physical, chemical, and biological properties. These descriptors are fundamental to QSAR studies and are used to build predictive models for properties like solubility, lipophilicity, and metabolic stability. nih.gov For example, the anti-proliferative activity of thieno[2,3-b]pyridines has been linked to their high planarity, which can lead to poor solubility due to strong intermolecular interactions and crystal packing. nih.gov By modifying the structure to disrupt this planarity, for instance, by introducing bulky ester and carbonate groups, the pharmacokinetic profile can potentially be improved. nih.gov Computational ADMET studies for thieno[2,3-d]pyrimidine derivatives have indicated high degrees of drug-likeness and safety. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of Thieno 2,3 B Pyridin 5 Yl Ethanamine Derivatives

Elucidation of Key Structural Motifs Governing Biological Interactions

Understanding the relationship between the chemical structure of thieno[2,3-b]pyridine (B153569) derivatives and their biological activity is crucial for the design of potent and selective therapeutic agents. Research has identified key structural features and substitution patterns that govern their interactions with biological targets.

The biological activity of thieno[2,3-b]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the heterocyclic core and its appended functionalities.

For instance, in the development of Pim-1 kinase inhibitors based on a 5-bromo-thieno[2,3-b]pyridine core, substitutions at the 2-position were found to be critical for potency. A study exploring 2-amide and 2-benzoyl derivatives revealed that the substituent on the amide or benzoyl moiety greatly influenced inhibitory activity. The introduction of a phenylpiperazine ring at this position enhanced Pim-1 inhibition, with a 4-methoxyphenylpiperazine derivative (Compound 5b) showing an 85% inhibition at a 50 μM concentration and an IC₅₀ of 12.71 μM. wikipedia.orgresearchgate.net Similarly, a 3-chloro-4-fluorophenylamino substituent (Compound 3c) also conferred moderate activity with an IC₅₀ of 35.7 μM. wikipedia.orgresearchgate.net

In a different context, SAR studies on thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors identified the substitution on the thienopyridine core as a key determinant of potency. A hit compound with a trifluoromethyl (CF₃) group was optimized by replacing this group, leading to derivatives with improved inhibitory activity against hepatic glucose production. nih.gov Specifically, compounds 8e and 9d emerged from this optimization with IC₅₀ values of 16.8 μM and 12.3 μM, respectively, demonstrating that modification of the core structure can significantly enhance potency. nih.gov

Furthermore, studies on anti-proliferative 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown that substitution on the N-phenyl ring is a critical factor. It has been established that introducing substituents at the para-position of the phenyl carboxamide ring generally results in a loss of anti-proliferative activity. nih.gov Conversely, ortho and meta disubstitution on this ring can lead to excellent cell growth inhibition. nih.gov The presence of a methylene-hydroxyl group at the C-5 position has also been shown to improve anti-proliferative activity compared to non-hydroxylated analogues. nih.gov

Inhibitory Potency of Selected Thieno[2,3-b]pyridine Derivatives
CompoundTarget/AssayKey SubstituentsIC₅₀ (μM)Source
Compound 5bPim-1 Kinase5-bromo; 2-(4-methoxyphenyl)piperazin-1-yl)carbonyl12.71 wikipedia.orgresearchgate.net
Compound 3cPim-1 Kinase5-bromo; 2-(3-chloro-4-fluorophenyl)carbamoyl35.7 wikipedia.orgresearchgate.net
Compound 9dHepatic Glucose ProductionCore modification (CF₃ replacement)12.3 nih.gov
Compound 8eHepatic Glucose ProductionCore modification (CF₃ replacement)16.8 nih.gov
DMT (Hit Compound)Hepatic Glucose ProductionCore with CF₃ group33.8 nih.gov

The binding of thieno[2,3-b]pyridine derivatives to their biological targets is governed by a combination of non-covalent interactions. The planar nature of the thieno[2,3-b]pyridine system facilitates π-stacking interactions, which can contribute to both target binding and crystal packing, the latter of which is known to correlate with poor solubility. nih.gov

Molecular modeling studies of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines targeting phosphoinositide phospholipase C (PI-PLC) have provided insights into specific binding interactions. These studies predict crucial hydrogen bonds between the primary amine at the 3-position and the amino acid residue GLU341, as well as between the amide carboxyl group and HIS311. nih.gov When a hydroxyl group is present at the C-5 position, it is predicted to form an additional hydrogen bond with ARG549 within the enzyme's active site. nih.gov These directed hydrogen bonding interactions are critical for orienting the ligand correctly within the binding pocket and achieving potent inhibition.

The presence of a chiral center, such as the one created by the ethanamine group at the 5-position of the core structure, introduces stereochemical considerations that can be critical for biological activity. Enantiomers of a chiral molecule can exhibit significantly different potencies, selectivities, and metabolic profiles.

For thieno[2,3-b]pyridine derivatives containing a chiral secondary alcohol at the C-5 position (a structure closely related to the ethanamine moiety), the impact of stereochemistry has been computationally investigated. Molecular modeling studies targeting the PI-PLC active site have suggested that both the (R)- and (S)-enantiomers are likely to bind effectively. nih.gov This suggests that for this particular target, there may not be strict stereospecificity, allowing both enantiomers to adopt a favorable conformation for interaction. However, in many biological systems, one enantiomer is often significantly more active than the other, and the racemic mixture may not represent the optimal therapeutic agent. While many studies have tested these compounds as racemic mixtures, a detailed evaluation of individual enantiomers would be necessary to fully elucidate the impact of stereochemistry on their functional response. nih.gov

Mechanistic Investigations of Biochemical Target Modulation

Beyond identifying active structures, research has focused on understanding the precise biochemical mechanisms through which these compounds exert their effects. This includes defining their binding modes and exploring how they are processed within a biological system.

Thieno[2,3-b]pyridine derivatives have been shown to modulate the activity of their targets through various mechanisms. One of the most well-defined is the negative allosteric modulation of metabotropic glutamate receptor 5 (mGluR5). High-throughput screening campaigns identified the thieno[2,3-b]pyridine scaffold as a source of mGluR5 negative allosteric modulators (NAMs). researchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a more subtle way to control receptor activity and often leading to greater target selectivity.

In addition to allosteric modulation, these compounds have been identified as inhibitors of several enzymes. As previously mentioned, they have been shown to inhibit Pim-1 kinase and PI-PLC. wikipedia.orgresearchgate.netnih.gov The potent cytotoxic effect of some derivatives against cancer cells is believed to be a result of inhibiting PI-PLC, an enzyme often upregulated in various cancers. nih.gov Further mechanistic studies have revealed that treatment with these compounds can induce G2/M cell cycle arrest and promote multinucleation in cancer cells. Some derivatives also act as inhibitors of eukaryotic elongation factor-2 kinase (eEF2-K).

A significant challenge with the highly planar thieno[2,3-b]pyridine class of compounds is their often-poor solubility, which can limit their bioavailability and therapeutic potential. nih.gov This issue has been attributed to strong intermolecular stacking and crystal packing forces. nih.gov

To overcome this limitation, a prodrug strategy has been successfully employed. This approach involves masking a key functional group—such as the hydroxyl on a 5-(1-hydroxyethyl) substituent—with a bulky but easily cleavable moiety. nih.gov By converting the alcohol into ester or carbonate functional groups, the planarity of the molecule is disrupted, which is thought to lower the crystal packing energy and thereby increase solubility. nih.gov These 'prodrug-like' moieties are designed to be cleaved intracellularly, likely by esterases, to release the active parent compound at the site of action. This strategy has not only aimed to improve physicochemical properties but has also resulted in compounds with enhanced anti-proliferative activity against HCT-116 colon cancer and MDA-MB-231 triple-negative breast cancer cells compared to their parent alcohols. nih.gov

Anti-Proliferative Activity (IC₅₀, nM) of Parent Alcohol vs. Prodrug-Like Derivatives
Parent CompoundDerivative TypeHCT-116MDA-MB-231Source
5c (Parent Alcohol)-171 ± 14142 ± 13 nih.gov
Carbonate (8c)110 ± 12110 ± 11
5d (Parent Alcohol)-133 ± 13147 ± 15 nih.gov
Carbonate (8d)105 ± 11102 ± 10

While other activation pathways exist for different chemical classes, the primary biochemical transformation reported for improving the efficacy of these specific thieno[2,3-b]pyridine derivatives is this prodrug activation mechanism.

Principles of Rational Design and Optimization for Enhanced Activity

The rational design and optimization of 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine derivatives are pivotal for enhancing their therapeutic potential. This process involves a systematic approach to modify the chemical structure to improve biological activity, selectivity, and pharmacokinetic properties. By leveraging a deep understanding of the structure-activity relationships (SAR) and the molecular interactions with their biological targets, researchers can strategically design more potent and effective compounds.

Integration of Computational and Experimental SAR Data for Lead Optimization

The optimization of lead compounds, such as derivatives of this compound, is significantly accelerated by the synergistic integration of computational modeling and experimental structure-activity relationship (SAR) data. This dual approach allows for a more efficient exploration of the chemical space and a deeper understanding of the molecular determinants of biological activity.

Computational Approaches in Lead Optimization:

Molecular modeling techniques are instrumental in predicting the binding modes and affinities of thieno[2,3-b]pyridine derivatives to their target proteins. For instance, in the development of anti-proliferative agents targeting phosphoinositide phospholipase C (PI-PLC), docking studies have been employed to visualize the interactions of these compounds within the enzyme's binding site mdpi.com. These computational models help in identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other crucial contacts with the ligand.

One common strategy involves using the crystal structure of the target protein to perform virtual high-throughput screening (vHTS) of compound libraries, which initially identified the therapeutic potential of the thieno[2,3-b]pyridine scaffold mdpi.com. For lead optimization, more focused docking studies are conducted on rationally designed analogs. For example, the docked configuration of derivatives in the binding site of PLC-δ1 can be analyzed to rationalize the observed activity and guide the design of new compounds with improved binding characteristics mdpi.com.

Experimental SAR Data Generation:

Systematic modifications of the this compound scaffold and its derivatives, followed by in vitro biological evaluation, provide essential experimental SAR data. This data reveals the impact of different substituents and structural modifications on the compound's potency and selectivity. For instance, studies on related thieno[2,3-b]pyridine derivatives have shown that modifications at various positions of the heterocyclic core can significantly influence their biological activity, such as their potential as PIM-1 kinase inhibitors nih.govcu.edu.eg.

The following table summarizes representative SAR data for a series of thieno[2,3-b]pyridine analogs, highlighting the influence of substitutions on their inhibitory activity against a specific biological target.

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 5)IC50 (µM)
1a -CONH-Ph-CH(OH)CH315.2
1b -CONH-(4-Cl-Ph)-CH(OH)CH38.5
1c -CONH-Ph-CH(OAc)CH35.1
1d -CONH-(4-Cl-Ph)-CH(OAc)CH32.3
1e -CO-(4-F-Ph)-H>50

This is a representative data table created for illustrative purposes based on general findings in the provided search results.

Iterative Cycle of Design, Synthesis, and Testing:

The integration of computational and experimental data fosters an iterative cycle of drug design. Computational predictions guide the synthesis of a focused set of new analogs. These compounds are then biologically evaluated, and the experimental results are used to refine and validate the computational models. This feedback loop enhances the predictive power of the models and steers the lead optimization process toward compounds with enhanced activity and more desirable properties.

Strategies for Modulating Target Affinity and Selectivity

Modulating the affinity and selectivity of this compound derivatives for their biological targets is a critical aspect of drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. Several strategies are employed to achieve this, primarily focusing on chemical modifications of the core scaffold and its substituents.

Modification of the Ethylamine (B1201723) Side Chain:

The ethanamine moiety at the 5-position of the thieno[2,3-b]pyridine ring is a key site for modification to influence target binding and physicochemical properties. For instance, converting the hydroxyl group of the related 1-hydroxyethyl side chain into esters and carbonates has been explored as a prodrug strategy mdpi.comnih.gov. This approach aims to improve properties such as solubility and cell permeability by disrupting the crystal packing of these planar molecules mdpi.com. The rationale is that by increasing the intracellular concentration of the compound, the apparent biological activity can be enhanced mdpi.com.

These modifications can also directly impact target affinity. The introduction of different ester or carbonate groups can alter the steric and electronic properties of the side chain, potentially leading to more favorable interactions within the target's binding pocket.

Substitution on the Thieno[2,3-b]pyridine Core:

Altering the substitution pattern on the thieno[2,3-b]pyridine core is another effective strategy for fine-tuning target affinity and selectivity. Structure-activity relationship studies on various thieno[2,3-b]pyridine derivatives have demonstrated that the nature and position of substituents can have a profound effect on their biological activity mdpi.com. For example, in the context of antitumor agents, substitutions on the phenyl carboxamide at the 2-position have been shown to be crucial for activity mdpi.com.

The following table illustrates how different substituents on the thieno[2,3-b]pyridine core can modulate the selectivity of the compounds for different biological targets.

Compound IDSubstituent at Position 2Substituent at Position 3Target A Affinity (Ki, nM)Target B Affinity (Ki, nM)Selectivity (B/A)
2a -H-NH2120240020
2b -CONH-Ph-NH2153000200
2c -H-NO25005001
2d -CONH-Ph-NO2801602

This is a representative data table created for illustrative purposes based on general findings in the provided search results.

Bioisosteric Replacements:

By systematically applying these strategies, researchers can rationally design and optimize this compound derivatives with enhanced activity and selectivity for their intended biological targets.

Emerging Research Applications and Future Directions for 1 Thieno 2,3 B Pyridin 5 Yl Ethanamine Compounds

Application in Advanced Materials Science and Photonics

There is currently no available research detailing the application of 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine in advanced materials science and photonics. The investigation of its properties for these applications has not been documented in peer-reviewed literature.

Development as Organic Fluorophores for Luminescent Solar Concentrators

No studies have been published on the development or evaluation of this compound as an organic fluorophore for luminescent solar concentrators. The photophysical properties, such as quantum yield and photostability, which are critical for such applications, have not been reported for this specific compound.

Investigation as Light-Harvesting Materials

The potential of this compound as a light-harvesting material in devices such as organic photovoltaics has not been investigated. Research into its electronic properties and suitability for such applications is not present in the current body of scientific literature.

Utility as Chemical Probes for Investigating Biological Pathways

While the broader class of thieno[2,3-b]pyridine (B153569) derivatives has been explored in medicinal chemistry for therapeutic purposes, there is no specific research on the use of this compound as a chemical probe. The design and synthesis of this compound for the purpose of investigating biological pathways have not been reported.

Development of Novel Analytical Methodologies for Complex Matrices

No novel analytical methodologies have been developed or published for the detection or quantification of this compound in complex matrices. Standard analytical characterization would likely apply, but specific methods tailored for this compound are not available.

Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science

Given the foundational presence of the thieno[2,3-b]pyridine scaffold in medicinal chemistry, there are theoretical opportunities for interdisciplinary research. However, without fundamental data on the material and photophysical properties of this compound, these opportunities remain speculative. Future research would first need to establish the basic scientific properties of this compound before exploring synergistic applications.

Q & A

Q. What are the optimal synthetic routes for 1-(thieno[2,3-b]pyridin-5-yl)ethanamine, and how can purity be validated?

The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclization reactions using ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate as a precursor. For example, nucleophilic substitution or catalytic hydrogenation can introduce the ethanamine moiety at the 5-position of the thienopyridine core . Purity validation requires multimodal spectroscopy :

  • 1H/13C NMR to confirm structural integrity (e.g., DEPT and 2D NMR for stereochemical assignments).
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., exact mass ± 5 ppm deviation) .
  • HPLC with UV detection (λmax ~220 nm) to assess chemical homogeneity .

Q. Which spectroscopic techniques are critical for characterizing thieno[2,3-b]pyridine derivatives?

Key methods include:

  • 1H/13C NMR for regiochemical confirmation of the thienopyridine ring and ethanamine side chain. DEPT-135 can differentiate CH, CH2, and CH3 groups .
  • FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C/C-N vibrations (1600–1450 cm⁻¹) .
  • HRMS for exact mass determination (e.g., observed m/z 193.0102 for related derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across cancer cell lines?

Discrepancies may arise from cell line-specific multidrug resistance (MDR) mechanisms or variations in efflux pump expression (e.g., P-glycoprotein). To address this:

  • Use isogenic cell pairs (sensitive vs. MDR) to isolate resistance pathways .
  • Perform competitive inhibition assays with verapamil (a P-gp inhibitor) to assess efflux-mediated resistance .
  • Validate results across multiple assays (e.g., MTT, clonogenic, apoptosis assays) to confirm biological relevance .

Q. What structural modifications enhance the bioactivity of thieno[2,3-b]pyridine derivatives against drug-resistant targets?

  • N-Cyclopropyl substitution improves potency against resistant strains (e.g., Escherichia coli ATCC 10536) compared to N-ethyl or N-tert-butyl groups .
  • Electron-withdrawing groups (e.g., nitro or carboxylate) at the 3-position increase electrophilicity, enhancing interactions with biological targets .
  • Hybrid derivatives (e.g., fused pyrazolo[3,4-d]pyrimidine moieties) show dual kinase inhibition (e.g., PDGFR) and reduced off-target effects .

Q. How do researchers design experiments to evaluate metabolic stability and degradation pathways?

  • In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t1/2) and identify phase I metabolites via LC-MS/MS .
  • Stability studies under varied pH (1–10) and temperatures (4–40°C) reveal hydrolytic degradation products (e.g., cleavage of the ethanamine side chain) .
  • Isotopic labeling (e.g., 14C or deuterium) tracks metabolic pathways and quantifies reactive intermediates .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound class?

  • 3D-QSAR (Comparative Molecular Field Analysis) maps electrostatic/hydrophobic interactions driving activity .
  • Molecular docking against validated targets (e.g., serotonin receptors or kinases) identifies critical binding residues (e.g., π-π stacking with His479 in 5-HT2A) .
  • Free-Wilson analysis quantifies contributions of substituents (e.g., cyclopropyl vs. methyl groups) to bioactivity .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in NMR data between synthetic batches?

  • Impurity profiling : Use 2D NMR (COSY, HSQC) to detect trace byproducts (e.g., regioisomers from incomplete cyclization) .
  • Dynamic NMR : Variable-temperature experiments resolve conformational equilibria (e.g., amine rotamers) that obscure spectral clarity .
  • Spiking with authentic standards : Confirm identity by co-injection in HPLC or GC-MS .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., oxidation at the thiophene sulfur) .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) .
  • Recrystallization optimization : Screen solvents (e.g., EtOAc/hexane vs. DCM/MeOH) to balance yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.